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  • Product: 4-(2-Nitrophenyl)pyrrolidin-2-one
  • CAS: 1367000-47-2

Core Science & Biosynthesis

Foundational

Technical Guide: The Strategic Role of 4-(2-Nitrophenyl)pyrrolidin-2-one in the Synthesis of Advanced GABA Analogues

Abstract Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, making its analogues a cornerstone in the development of therapeutics for neurological disorde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, making its analogues a cornerstone in the development of therapeutics for neurological disorders, including epilepsy, neuropathic pain, and anxiety.[1][2][3][4] This technical guide provides an in-depth examination of 4-(2-Nitrophenyl)pyrrolidin-2-one, a pivotal intermediate in the synthesis of a specific class of cyclic GABA analogues. We will dissect the synthetic strategy, focusing on the critical transformation of the nitroaromatic precursor into the versatile amino intermediate, and explore its subsequent elaboration into stereochemically pure, pharmacologically relevant molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of neuroscience and drug discovery.

Introduction: The Rationale for Cyclic GABA Analogues

The therapeutic potential of GABA itself is limited by its inability to cross the blood-brain barrier. This has driven the development of GABA analogues, such as Pregabalin and Baclofen, which possess improved pharmacokinetic properties.[1][3] Cyclic analogues, particularly those based on the pyrrolidin-2-one scaffold, offer a conformationally restricted framework. This rigidity can enhance binding affinity and selectivity for specific GABA receptors or transporters, leading to more targeted therapeutic effects with potentially fewer side effects.[5][6]

The 4-arylpyrrolidin-2-one scaffold is a key pharmacophore in this class.[5][6] The synthesis of these molecules often employs a convergent strategy where the aromatic and pyrrolidinone moieties are constructed and then linked. The use of 4-(2-Nitrophenyl)pyrrolidin-2-one represents a highly efficient approach, where the nitrophenyl group serves as a stable, masked precursor to a reactive amino group, which is crucial for further molecular diversification.

Synthesis of the Core Intermediate: 4-(2-Nitrophenyl)pyrrolidin-2-one

The construction of the 4-(2-Nitrophenyl)pyrrolidin-2-one core is typically achieved through a multi-step sequence starting from readily available materials. A common and effective pathway involves the Michael addition of a nitronate anion to an α,β-unsaturated ester, followed by reductive cyclization.

Logical Framework for Synthesis

The causality behind this approach is rooted in robust and well-established organic reactions. The Michael addition creates the crucial C-C bond at the 4-position, while the subsequent reduction and intramolecular amidation efficiently form the five-membered lactam ring.

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization A 2-Nitrotoluene D Michael Adduct A->D B α,β-Unsaturated Ester (e.g., Diethyl Maleate) B->D C Base (e.g., NaOEt) C->D E Reduction of Nitro Group (e.g., H2, Pd/C) D->E F Spontaneous Intramolecular Amidation E->F Forms Amine G 4-(2-Nitrophenyl)pyrrolidin-2-one F->G Cyclizes

Caption: General synthetic pathway for 4-(2-Nitrophenyl)pyrrolidin-2-one.

The Pivotal Transformation: Catalytic Hydrogenation

The reduction of the aromatic nitro group to a primary amine is the most critical step in this synthetic sequence. It unmasks the functional handle required for creating diverse analogues and is often the gateway to introducing chirality. Catalytic hydrogenation is the method of choice for this transformation due to its high chemoselectivity, efficiency, and cleaner reaction profiles compared to stoichiometric metal-acid reductions.[7]

Causality in Experimental Design
  • Catalyst Selection: Palladium on activated carbon (Pd/C) is the preferred catalyst. It exhibits excellent activity for nitro group reduction while being mild enough to avoid saturation of the aromatic ring under controlled conditions.[8][9][10] Platinum-based catalysts, while effective, carry a higher risk of ring hydrogenation.[9]

  • Solvent System: Protic solvents like methanol or ethanol are ideal as they readily dissolve the substrate and hydrogen gas, facilitating efficient mass transfer to the catalyst surface.

  • Hydrogen Pressure: Moderate hydrogen pressures (e.g., 50-100 psi) are typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting side reactions.

  • Reaction Monitoring: The progress of the hydrogenation is easily monitored by thin-layer chromatography (TLC) or by measuring hydrogen uptake. The disappearance of the starting material and the appearance of the more polar amine product is a clear indicator of reaction completion.

Tabulated Reduction Conditions
ParameterRecommended ConditionRationale & E-E-A-T Insights
Catalyst 5-10% Palladium on Carbon (Pd/C)High chemoselectivity for nitro group reduction.[8] Minimizes risk of aromatic ring saturation.
Catalyst Loading 5-10 mol% (by weight of substrate)Balances reaction rate with cost and ease of filtration. Higher loading may be needed for impure substrates.
Substrate 4-(2-Nitrophenyl)pyrrolidin-2-oneThe nitro group is an excellent electron-withdrawing group, making it highly susceptible to reduction.
Solvent Methanol or EthanolExcellent solubility for substrate and H₂. Facilitates product isolation.
Temperature 25-40 °CExothermic reaction; gentle heating may initiate, but cooling is often required to maintain control.
H₂ Pressure 50-100 psi (3.4-6.8 atm)Sufficient driving force for the reaction without requiring specialized high-pressure equipment.
Reaction Time 2-6 hoursTypically monitored by H₂ uptake or TLC until completion.
Standard Operating Protocol: Catalytic Hydrogenation

Objective: To reduce 4-(2-Nitrophenyl)pyrrolidin-2-one to 4-(2-Aminophenyl)pyrrolidin-2-one.

Materials:

  • 4-(2-Nitrophenyl)pyrrolidin-2-one (1.0 eq)

  • 10% Pd/C catalyst (5-10% w/w)

  • Methanol (10-20 mL per gram of substrate)

  • Parr hydrogenator or similar pressure vessel

  • Celite™ or other filter aid

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Vessel: To the vessel, add 4-(2-Nitrophenyl)pyrrolidin-2-one followed by the methanol solvent. Stir until the solid is fully dissolved.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst under a nitrogen blanket. Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Seal the vessel. Purge the headspace with hydrogen gas three times to remove all air. Pressurize the vessel to the target pressure (e.g., 50 psi) with hydrogen.

  • Reaction Execution: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing the drop in pressure as hydrogen is consumed. Maintain the pressure by periodically re-pressurizing the vessel.

  • Monitoring: After 2-3 hours, depressurize, take an aliquot of the reaction mixture, filter it through a small plug of Celite™, and analyze by TLC to check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Caution: The used catalyst on the filter pad can ignite upon exposure to air. Quench it immediately with water.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 4-(2-Aminophenyl)pyrrolidin-2-one, which can be purified further by crystallization or chromatography if necessary.

Stereochemical Control: Chiral Resolution

The biological activity of many GABA analogues is enantiomer-specific. Since the synthetic route described above produces a racemic mixture of 4-(2-Aminophenyl)pyrrolidin-2-one, a chiral resolution step is essential to isolate the desired enantiomer. The most robust and scalable method for resolving amines is through the formation of diastereomeric salts using a chiral acid.[11][12]

Principles of Diastereomeric Salt Resolution

This classical resolution technique leverages the different physical properties (primarily solubility) of diastereomers.[13] The racemic amine is treated with a single enantiomer of a chiral resolving agent (an acid). This creates a mixture of two diastereomeric salts, which can then be separated by fractional crystallization.

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation A Racemic Amine (R)-Amine + (S)-Amine C Diastereomeric Salts (R)-Amine-(+)-Acid (S)-Amine-(+)-Acid A->C B Chiral Acid (e.g., (+)-Tartaric Acid) B->C D Fractional Crystallization C->D E Less Soluble Salt (e.g., (R)-Amine-(+)-Acid) D->E Precipitates F More Soluble Salt (in mother liquor) D->F G Basification (e.g., NaOH) E->G H Enantiopure Amine (e.g., (R)-Amine) G->H

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

Objective: To resolve racemic 4-(2-Aminophenyl)pyrrolidin-2-one.

Materials:

  • Racemic 4-(2-Aminophenyl)pyrrolidin-2-one (1.0 eq)

  • Chiral resolving agent (e.g., (+)-Tartaric acid, 0.5-1.0 eq)

  • Solvent (e.g., Ethanol, Isopropanol, or a mixture with water)

  • Aqueous base (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • Solubility Screening: First, perform small-scale screening to identify the optimal solvent system that provides a significant solubility difference between the two diastereomeric salts.

  • Salt Formation: Dissolve the racemic amine in the chosen solvent, heating gently if necessary. In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid) in a minimal amount of the same solvent.

  • Crystallization: Add the acid solution to the amine solution. The formation of a precipitate may be immediate or may require cooling, seeding, or slow evaporation. Allow the mixture to stand at a controlled temperature (e.g., room temperature or 4 °C) for several hours to allow for complete crystallization of the less soluble diastereomer.

  • Isolation of Diastereomer: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.

  • Enantiomeric Purity Check: At this stage, a small sample of the salt can be basified, and the resulting free amine analyzed by chiral HPLC to determine the enantiomeric excess (e.e.). If the e.e. is insufficient, the salt can be recrystallized.

  • Liberation of the Free Amine: Suspend the resolved diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., dichloromethane).

  • Basification: Add aqueous NaOH solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This neutralizes the chiral acid and liberates the free amine, which partitions into the organic layer.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 4-(2-Aminophenyl)pyrrolidin-2-one.

Conclusion and Future Directions

4-(2-Nitrophenyl)pyrrolidin-2-one is a strategically vital building block in medicinal chemistry. Its synthesis is straightforward, and its nitro group serves as a robust masked amine. The pivotal step of catalytic hydrogenation provides clean and efficient access to the key 4-aminophenyl intermediate. Subsequent classical resolution protocols allow for the isolation of single enantiomers, which are essential for developing selective GABA-ergic agents. The resulting chiral aminopyrrolidinone is a versatile platform for further derivatization, enabling the exploration of structure-activity relationships and the optimization of lead compounds targeting the GABAergic system.

References

  • Pellicciari, R., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-24.

  • ResearchGate. (n.d.). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues.

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

  • Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000.

  • Pifferi, G., et al. (1981). Cyclic GABA-GABOB analogues. III - Synthesis and biochemical activity of new alkyl and acyl derivatives of 4-hydroxy-2-pyrrolidinone. Il Farmaco; edizione scientifica, 36(10), 845-55.

  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5017-5026.

  • Google Patents. (2012). EP2418194A1 - Process for the preparation of pregabalin.

  • de Vries, J. G., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1488-1495.

  • ResearchGate. (2009). Synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ??-transaminases.

  • Drachnik, A. M., et al. (2017). Conversion of Pregabalin to 4-Isobutylpyrrolidone-2. Journal of Pharmaceutical Sciences, 106(10), 3095-3102.

  • Steffan, T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1269-1284.

  • ChEMBL. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (CHEMBL3396951).

  • UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES.

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.

  • Wikipedia. (n.d.). Chiral resolution.

  • Google Patents. (1996). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

  • Wikipedia. (n.d.). GABA analogue.

  • ChemicalBook. (n.d.). Pregabalin synthesis.

  • Patsnap. (2010). Process for the synthesis of pregabalin.

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.

  • Rubtsov, A. E., et al. (2016). One-pot synthesis of GABA amides via the nucleophilic addition of amines to 3,3-disubstituted cyclopropenes. Tetrahedron Letters, 57(1), 103-106.

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886-893.

  • MIT Open Access Articles. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor.

  • Google Patents. (2013). US8466297B2 - Manufacturing process for (S)-Pregabalin.

  • Semproni, S. P., et al. (2014). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. Journal of the American Chemical Society, 136(26), 9225-9228.

  • Ravlikova, L., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.

  • ResearchGate. (n.d.). Pyrrolidine, thiomorpholine and piperidine GABA analogues.

  • MDPI. (2023). The Role of GABA Pathway Components in Pathogenesis of Neurodevelopmental Disorders.

  • Ganin, A., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Nanoscale Advances.

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823.

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

  • MDPI. (2023). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.

Sources

Exploratory

Comparative Reactivity Profile: 2-Nitrophenyl vs. 4-Nitrophenyl Pyrrolidin-2-one

Executive Summary In medicinal chemistry and material science, the -aryl pyrrolidinone scaffold serves as a critical pharmacophore, notably as a precursor to Factor Xa inhibitors (e.g., apixaban analogs) and in the desig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and material science, the


-aryl pyrrolidinone scaffold serves as a critical pharmacophore, notably as a precursor to Factor Xa inhibitors (e.g., apixaban analogs) and in the design of psychotropic agents. However, the position of the nitro substituent—ortho (2-) versus para (4-)—dictates a massive divergence in synthetic accessibility and downstream reactivity.

This guide provides a definitive technical comparison of 1-(2-nitrophenyl)pyrrolidin-2-one and 1-(4-nitrophenyl)pyrrolidin-2-one . While the 4-isomer behaves as a classic "stable" aromatic system suitable for linear elaboration, the 2-isomer functions as a "reactive" intermediate, prone to intramolecular cyclization upon reduction. This document details the mechanistic underpinnings of this divergence, validated synthetic protocols, and the "Ortho Effect" that drives the formation of tricyclic pyrrolo[1,2-a]benzimidazoles.

Molecular Architecture & Electronic Theory

The reactivity difference is not merely steric; it is a fundamental alteration of the electronic landscape and potential energy surface of the molecule.

Steric vs. Electronic Matrix
Feature4-Nitrophenyl (Para) 2-Nitrophenyl (Ortho)
Steric Hindrance Negligible.[1] The

group is distal to the lactam nitrogen.
High. The

group clashes with the lactam ring, forcing a twist in the N-Aryl bond.
Resonance (

)
Efficient overlap. The N-lone pair conjugates with the phenyl ring and nitro group.Inhibited. Steric twist reduces orbital overlap (Steric Inhibition of Resonance).
Inductive Effect (

)
Strong

(Electron Withdrawing).
Stronger

due to proximity to the lactam nitrogen.
Dipole Moment Large (Linear vector alignment).Reduced (Vector cancellation due to angle).
Primary Reactivity Intermolecular (Linear synthesis).Intramolecular (Cyclization/Rearrangement).
Mechanistic Pathway Visualization

The following diagram illustrates the divergent fates of these isomers upon reduction, highlighting the critical cyclization pathway unique to the ortho-isomer.

ReactivityPathways cluster_0 Precursors (Nitro) cluster_1 Reduction Intermediate (Amino) cluster_2 Final Product Fate N4 4-Nitrophenyl pyrrolidinone A4 4-Aminophenyl pyrrolidinone (Stable Aniline) N4->A4 H2/Pd or Fe/HCl (Standard Reduction) N2 2-Nitrophenyl pyrrolidinone A2 2-Aminophenyl pyrrolidinone (Transient Species) N2->A2 H2/Pd or Fe/HCl (Sterically Slowed) P4 Linear Functionalization (e.g., Amide Coupling) A4->P4 Stable for External Nucleophiles A2->A2 Proximity Effect: NH2 attacks C=O P2 Pyrrolo[1,2-a]benzimidazole (Tricyclic Fused System) A2->P2 Spontaneous/Acid-Cat. Intramolecular Cyclization (-H2O)

Figure 1: Divergent reactivity pathways. The 2-isomer undergoes a "Mamedov-type" heterocycle rearrangement or direct dehydrative cyclization to form a tricyclic core.

Synthetic Accessibility (Formation)

Creating the C-N bond to form the N-aryl lactam is the first hurdle. The reactivity profile here is dominated by the susceptibility of the aryl halide to Nucleophilic Aromatic Substitution (


) or Copper-Catalyzed (Goldberg) coupling.
The 4-Nitrophenyl Route (The "Easy" Path)
  • Mechanism: Standard

    
     or Ullmann Coupling.
    
  • Reactivity: The 4-nitro group activates the ring for nucleophilic attack at the 1-position (halogen) via resonance stabilization of the Meisenheimer complex.

  • Yields: Typically >85%.

The 2-Nitrophenyl Route (The "Hard" Path)
  • Mechanism: Sterically hindered

    
    .
    
  • Challenge: The nucleophile (pyrrolidinone anion) is bulky. Attacking ortho to a nitro group creates severe steric crowding in the transition state.

  • Solution:

    • Activated Substrates: Use 1-fluoro-2-nitrobenzene . The high electronegativity of fluorine accelerates the initial addition step, compensating for the steric penalty.

    • Donor-Acceptor Cyclopropanes: A modern alternative involves reacting donor-acceptor cyclopropanes with 2-nitroaniline, bypassing the difficult C-N coupling entirely [1].

Downstream Reactivity: The Reduction Divergence

This is the critical differentiator for drug development.

4-Nitrophenyl: Stability

Reduction of the 4-nitro group yields 1-(4-aminophenyl)pyrrolidin-2-one .

  • Behavior: This is a stable aniline. The amino group is too far from the lactam carbonyl to interact.

  • Utility: It serves as a nucleophile for further elaboration (e.g., reacting with acyl chlorides to build extended chains like in Apixaban synthesis).

2-Nitrophenyl: The "Trojan Horse" Cyclization

Reduction of the 2-nitro group yields 1-(2-aminophenyl)pyrrolidin-2-one , which is often transient.

  • The Reaction: The newly formed primary amine (

    
    ) is spatially adjacent to the electrophilic lactam carbonyl (
    
    
    
    ).
  • The Collapse: Under acidic or thermal conditions, the amine attacks the carbonyl, opening the lactam ring or, more commonly, dehydrating to form pyrrolo[1,2-a]benzimidazole .

  • Implication: If your goal is a linear 2-amino analog, you must avoid acidic workups and store the compound at low temperatures. If your goal is the tricyclic benzimidazole (a potent DNA-cleaving pharmacophore [2]), this is a highly efficient "one-pot" reductive cyclization.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one ( Method)

Best for: High-throughput synthesis of the para-isomer.

Reagents:

  • Pyrrolidin-2-one (1.2 equiv)

  • 1-Fluoro-4-nitrobenzene (1.0 equiv)

  • 
     (2.0 equiv) or NaH (1.2 equiv)
    
  • Solvent: DMF or DMSO (Dry)

Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve pyrrolidin-2-one (10 mmol) in dry DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol). Stir at RT for 30 min. (If using NaH, cool to 0°C first).
    
  • Addition: Add 1-fluoro-4-nitrobenzene (10 mmol) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. The solution will turn deep yellow/orange.

  • Workup: Pour into ice water (100 mL). The product usually precipitates. Filter and wash with water.[2][3]

  • Purification: Recrystallize from Ethanol/Water.

  • Expected Yield: 85–92%.

Protocol B: Reductive Cyclization to Pyrrolo[1,2-a]benzimidazole

Targeting the tricyclic core from the 2-nitro precursor.

Reagents:

  • 1-(2-Nitrophenyl)pyrrolidin-2-one (1.0 equiv)

  • Iron Powder (5.0 equiv)

  • Ammonium Chloride (

    
    ) (saturated aq. solution) or Glacial Acetic Acid (AcOH)
    
  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Setup: Dissolve the 2-nitro substrate (5 mmol) in Ethanol (25 mL).

  • Reduction: Add Iron powder (25 mmol) and saturated

    
     (5 mL). (Note: Using AcOH accelerates the cyclization step).
    
  • Reflux: Heat to reflux (80°C) for 3 hours. Monitor by TLC.[4] You will see the disappearance of the nitro spot and the transient appearance of the amine, followed by the cyclized product.

  • Cyclization Drive: If the amine persists, add catalytic p-toluenesulfonic acid (pTSA) and reflux for an additional hour to force dehydration.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Isolation: Neutralize with

    
    . Extract with Ethyl Acetate.[4]
    
  • Result: The product is not the aniline, but the pyrrolo[1,2-a]benzimidazole .

Data Summary Table

Property1-(4-Nitrophenyl)pyrrolidin-2-one 1-(2-Nitrophenyl)pyrrolidin-2-one
CAS Registry 13440-20-520721-86-4
Melting Point 118–120 °C98–100 °C
Reduction Product 4-Amino analog (Stable)Pyrrolo[1,2-a]benzimidazole (Cyclized)
UV/Vis

~310 nm (Strong conjugation)~260 nm (Twisted/Hypsochromic shift)
NMR Shift (Lactam

-CH2)

2.6 ppm

2.7–2.8 ppm (Deshielded by ortho-NO2 field)

References

  • Synthesis via Cyclopropanes: Novikov, R. A., et al. (2022).[5] "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines." Molecules, 27(23), 8448. [Link]

  • Biological Activity (Cyclized Product): Skelton, L. A., et al. (1993). "Pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones. A new class of DNA cleaving agent."[6] Journal of Medicinal Chemistry, 36(21), 3050-3055. [Link]

  • General Synthesis (Goldberg Reaction): Deng, W., et al. (2004). "CuI-Catalyzed N-Arylation of Lactams and Amides with Aryl Halides." Tetrahedron Letters, 45(11), 2311-2315. [Link]

  • Cyclization Mechanism (Mamedov Rearrangement): Mamedov, V. A. (2019). "Recent Advances in the Synthesis of Pyrrolo[1,2-a]quinoxalines and Pyrrolo[1,2-a]benzimidazoles." RSC Advances. [Link]

Sources

Foundational

An In-Depth Technical Guide to Predicting the Metabolic Stability of Nitrophenyl Pyrrolidinone Scaffolds

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and strategic considerations for pred...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and strategic considerations for predicting the metabolic stability of drug candidates featuring nitrophenyl pyrrolidinone scaffolds. As a Senior Application Scientist, the following content is synthesized from established scientific principles and field-proven insights to empower researchers in drug discovery and development. This document deviates from rigid templates to deliver a narrative that is both educational and directly applicable to laboratory settings.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its pharmacokinetic profile. Metabolic stability, the susceptibility of a compound to biotransformation, is a cornerstone of this profile. A compound that is too rapidly metabolized will have a short half-life, leading to poor bioavailability and the need for frequent, high doses, which can increase the risk of adverse effects. Conversely, a compound that is too stable may accumulate in the body, leading to toxicity. Therefore, a deep understanding and early assessment of metabolic stability are paramount for the successful development of novel therapeutics.

The nitrophenyl pyrrolidinone scaffold has emerged as a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. However, the very features that confer its therapeutic activity—the electron-withdrawing nitro group and the heterocyclic pyrrolidinone ring—also present specific metabolic liabilities. This guide will dissect these liabilities and provide a framework for their prediction and mitigation.

The Chemistry of Nitrophenyl Pyrrolidinone Scaffolds: A Double-Edged Sword

The nitrophenyl pyrrolidinone scaffold is a composite of two key functionalities, each with its own metabolic predispositions.

  • The Nitrophenyl Group: The nitroaromatic moiety is a known site for both Phase I and Phase II metabolism. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, but more commonly, it undergoes reduction.

  • The Pyrrolidinone Ring: This saturated heterocycle is prone to oxidative metabolism, primarily through the action of cytochrome P450 enzymes. The position of substitution on the ring and the nature of the substituents can significantly influence the rate and site of metabolism.

Understanding the interplay of these two moieties is crucial for predicting the overall metabolic fate of the molecule.

Metabolic Pathways and Potential Liabilities

The metabolic landscape of nitrophenyl pyrrolidinone scaffolds is dominated by a few key pathways that represent their primary liabilities.

Phase I Metabolism: The Initial Assault

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.[1][2] For nitrophenyl pyrrolidinones, the most significant Phase I pathways are:

  • Nitroreduction: The nitro group can be reduced by nitroreductases to a nitroso intermediate, then to a hydroxylamine, and finally to an amine.[3][4] This pathway is of particular concern as the nitroso and hydroxylamine intermediates are often highly reactive and can covalently bind to macromolecules, leading to toxicity.[5][6][7] This bioactivation is a critical consideration in the safety assessment of these compounds.

  • Aromatic Hydroxylation: The nitrophenyl ring can undergo hydroxylation, typically ortho or para to the nitro group, mediated by cytochrome P450 enzymes.[8] This creates a phenolic metabolite that can then be readily conjugated in Phase II.

  • Pyrrolidinone Ring Oxidation: The pyrrolidinone ring is a prime target for CYP-mediated oxidation. Common sites of oxidation include the carbon atoms adjacent to the nitrogen, which can lead to the formation of a lactam, or other positions on the ring, resulting in hydroxylated metabolites.[9][10][11]

  • N-Dealkylation: If the pyrrolidinone nitrogen is substituted with an alkyl group, N-dealkylation can be a significant metabolic pathway.[12][13]

Parent Nitrophenyl Pyrrolidinone PhaseI Phase I Metabolism Parent->PhaseI Nitroreduction Nitroreduction (Nitroreductases) PhaseI->Nitroreduction AromaticHydroxylation Aromatic Hydroxylation (CYP450s) PhaseI->AromaticHydroxylation PyrrolidinoneOxidation Pyrrolidinone Oxidation (CYP450s) PhaseI->PyrrolidinoneOxidation NDealkylation N-Dealkylation (CYP450s) PhaseI->NDealkylation ReactiveMetabolites Reactive Metabolites (Nitroso, Hydroxylamine) Nitroreduction->ReactiveMetabolites PhaseI_Metabolites Hydroxylated & Dealkylated Metabolites AromaticHydroxylation->PhaseI_Metabolites PyrrolidinoneOxidation->PhaseI_Metabolites NDealkylation->PhaseI_Metabolites

Caption: Key Phase I metabolic pathways for nitrophenyl pyrrolidinone scaffolds.

Phase II Metabolism: The Conjugation and Excretion Route

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable.[1][2]

  • Glucuronidation: Phenolic metabolites formed from aromatic hydroxylation are excellent substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid.[14][15][16][17]

  • Sulfation: Similarly, sulfotransferases (SULTs) can sulfate phenolic metabolites.

PhaseI_Metabolites Hydroxylated Metabolites PhaseII Phase II Metabolism PhaseI_Metabolites->PhaseII Glucuronidation Glucuronidation (UGTs) PhaseII->Glucuronidation Sulfation Sulfation (SULTs) PhaseII->Sulfation Excretable_Metabolites Water-Soluble, Excretable Conjugates Glucuronidation->Excretable_Metabolites Sulfation->Excretable_Metabolites

Caption: Primary Phase II conjugation pathways for hydroxylated metabolites.

Predictive Strategies for Metabolic Stability

A multi-pronged approach, combining in silico predictions with in vitro experimentation, is the most effective strategy for assessing metabolic stability.

In Silico Prediction: The First Line of Defense

Computational models can provide early insights into potential metabolic liabilities, guiding the design of more stable analogues. These models use large datasets of known metabolic transformations to predict the sites of metabolism for new chemical entities. While these tools are not a replacement for experimental data, they are invaluable for prioritizing compounds for synthesis and testing.

In Vitro Experimental Models: The Gold Standard

In vitro assays are the workhorse of metabolic stability assessment in drug discovery. The choice of the in vitro system is critical and depends on the specific questions being asked.

  • Liver Microsomes: These are subcellular fractions containing the majority of the CYP450 enzymes. Microsomal stability assays are excellent for assessing Phase I metabolic stability.

  • Hepatocytes: As intact cells, hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, providing a more complete picture of hepatic metabolism.

  • S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, making it useful for studying a broader range of metabolic reactions.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and should be optimized for the specific compounds being tested.

Liver Microsomal Stability Assay

This assay is designed to determine the intrinsic clearance of a compound by Phase I enzymes.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • Initiate the reaction by adding the test compound to the microsomal suspension.

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., ice-cold acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis TestCompound Test Compound Stock Solution IncubationMix Incubation Mixture: Test Compound + Microsomes + NADPH System TestCompound->IncubationMix Microsomes Liver Microsomes Microsomes->IncubationMix NADPH_System NADPH Regenerating System NADPH_System->IncubationMix TimePoints Time Points (0, 5, 15, 30, 60 min) IncubationMix->TimePoints Quenching Quench with Acetonitrile + Internal Standard TimePoints->Quenching Centrifugation Centrifuge Quenching->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for a typical liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II pathways.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound.

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability.

    • Prepare incubation medium (e.g., Williams' E Medium).

  • Incubation:

    • Resuspend the hepatocytes in the incubation medium to the desired cell density.

    • Add the test compound to the hepatocyte suspension.

    • Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling and Quenching:

    • At various time points, withdraw an aliquot of the hepatocyte suspension.

    • Quench the reaction as described for the microsomal assay.

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS as described above.

Bioanalytical Considerations: The Key to Accurate Data

The quality of the metabolic stability data is critically dependent on the bioanalytical method used to quantify the parent compound and its metabolites.

  • LC-MS/MS Method Development: A robust and sensitive LC-MS/MS method is essential.[18][19][20][21] Method development should focus on achieving good chromatographic separation of the parent compound from its metabolites and minimizing matrix effects.

  • Metabolite Identification: In addition to quantifying the disappearance of the parent compound, identifying the major metabolites can provide invaluable information about the metabolic pathways and guide the design of more stable compounds. High-resolution mass spectrometry is a powerful tool for this purpose.

Data Interpretation and Application

The data generated from in vitro stability assays can be used to calculate several key parameters:

  • Half-life (t1/2): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (CLint): A measure of the inherent metabolic capacity of the liver for a particular compound.

These parameters can be used to predict in vivo pharmacokinetic properties, such as hepatic clearance and bioavailability, and to rank compounds in terms of their metabolic stability.

Table 1: Representative Metabolic Stability Data for a Hypothetical Nitrophenyl Pyrrolidinone Series

Compound IDt1/2 (min) in HLMCLint (µL/min/mg protein)Major Metabolite(s) Identified
NFP-0011546.2Hydroxylated Pyrrolidinone
NFP-0024515.4Nitro-reduced Amine
NFP-003> 60< 11.5Glucuronide Conjugate of Hydroxylated Parent
NFP-0045138.6N-dealkylated Metabolite

Strategies for Improving Metabolic Stability

The insights gained from metabolic stability studies can be used to guide the design of new analogues with improved pharmacokinetic properties.[22][23] Common strategies include:

  • Blocking Sites of Metabolism: Introducing a blocking group, such as a fluorine atom, at a known site of metabolism can prevent or slow down the metabolic reaction.

  • Modifying Physicochemical Properties: Reducing the lipophilicity of a compound can sometimes decrease its affinity for metabolic enzymes.

  • Scaffold Hopping: Replacing a metabolically labile scaffold with a more stable one while maintaining the key pharmacophoric features can be an effective strategy.

Conclusion: A Proactive Approach to Drug Design

Predicting and optimizing the metabolic stability of nitrophenyl pyrrolidinone scaffolds is a critical component of modern drug discovery. By combining in silico prediction with robust in vitro experimentation, researchers can gain a deep understanding of the metabolic liabilities of their compounds and make data-driven decisions to design molecules with improved pharmacokinetic profiles. This proactive approach not only increases the likelihood of success in drug development but also contributes to the creation of safer and more effective medicines.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link]

  • Bioactivation and Hepatotoxicity of Nitroaromatic Drugs. Bentham Science Publishers. Available from: [Link]

  • Heterogeneity of hepatic UDP-glucuronosyltransferase activities: investigations of isoenzymes involved in p-nitrophenol glucuronidation. PubMed. Available from: [Link]

  • Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. Available from: [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link]

  • Modeling the Bioactivation and Subsequent Reactivity of Drugs. PMC. Available from: [Link]

  • Comparison of the UGT activity using 4-nitrophenol as a substrate... ResearchGate. Available from: [Link]

  • UDP-glucuronyl transferase activities towards p-nitrophenol of hepatic... ResearchGate. Available from: [Link]

  • Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. ResearchGate. Available from: [Link]

  • UDP-Glucuronosyltransferase (UDPGT)Activity Assay Kit. SUNLONG BIOTECH CO., LTD. Available from: [Link]

  • Pyrrolidinyl Synthetic Cathinones α-PHP and 4F-α-PVP Metabolite Profiling Using Human Hepatocyte Incubations. PMC. Available from: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. Available from: [Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. Available from: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate. Available from: [Link]

  • Both cytochromes P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, a catalytic activity known to be specific for P450 2E1. PubMed. Available from: [Link]

  • Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions. Available from: [Link]

  • Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. PubMed. Available from: [Link]

  • Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Semantic Scholar. Available from: [Link]

  • Thyroid hormone and hepatic UDP-glucuronosyl transferase activity: contrary effects in rat and mouse. PubMed. Available from: [Link]

  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. Available from: [Link]

  • Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. PubMed. Available from: [Link]

  • The Molecular Basis of CYP2D6-mediated N-dealkylation: Balance Between Metabolic Clearance Routes and Enzyme Inhibition. PubMed. Available from: [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. Available from: [Link]

  • Investigations on the in vitro and in vivo metabolic fate of the new synthetic opioid desmethylmoramide using HPLC-HRMS/MS for toxicological screening purposes. PubMed. Available from: [Link]

  • Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne in Two Severe Poisonings. PMC. Available from: [Link]

  • Optimization of Metabolic Stability as a Goal of Modern Drug Design. ResearchGate. Available from: [Link]

  • The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Longdom Publishing. Available from: [Link]

  • Lead Optimization for Drug Metabolism & Safety. Cambridge Healthtech Institute. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Scalable production techniques for 4-(2-Nitrophenyl)pyrrolidin-2-one

Application Note & Protocol Topic: Scalable Production Techniques for 4-(2-Nitrophenyl)pyrrolidin-2-one Abstract The 4-(2-nitrophenyl)pyrrolidin-2-one scaffold is a valuable building block in medicinal chemistry, primari...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scalable Production Techniques for 4-(2-Nitrophenyl)pyrrolidin-2-one

Abstract

The 4-(2-nitrophenyl)pyrrolidin-2-one scaffold is a valuable building block in medicinal chemistry, primarily serving as a precursor to the corresponding 2-amino derivative, which is integral to various pharmacologically active agents. The presence of the pyrrolidin-2-one core is a feature in a significant portion of FDA-approved drugs containing saturated cyclic amines[1]. However, its scalable and efficient synthesis presents challenges, particularly concerning the selective formation of the heterocyclic ring while preserving the chemically sensitive nitro functional group. This document outlines a robust and scalable three-step synthetic pathway designed for multigram to kilogram production. The strategy is founded on classical, high-yielding reactions: a Knoevenagel condensation, a subsequent Michael addition to construct the carbon backbone, and a chemoselective reductive cyclization. This approach avoids complex purification steps, utilizes cost-effective starting materials, and offers a clear route for industrial-scale manufacturing.

Introduction: Strategic Importance and Synthetic Challenge

The pyrrolidin-2-one (γ-lactam) ring is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals, including nootropics like Piracetam and anticonvulsants[2]. The 4-substituted variants, in particular, offer a versatile three-dimensional scaffold for probing biological targets. The 4-(2-nitrophenyl) substituent is of particular strategic importance; the nitro group serves as a masked amine. Its reduction provides the 4-(2-aminophenyl)pyrrolidin-2-one derivative, a key intermediate for synthesizing inhibitors, receptor modulators, and other complex molecular architectures through further functionalization of the aniline moiety.

The primary challenge in synthesizing 4-(2-Nitrophenyl)pyrrolidin-2-one on a large scale is achieving the construction of the γ-lactam ring without affecting the aromatic nitro group. Many common reduction methods used in lactam synthesis, such as catalytic hydrogenation with standard catalysts (e.g., Pd/C), can lead to the undesired reduction of both the nitro group and the cyclization precursor[3]. Therefore, a successful scalable strategy must rely on a chemoselective approach.

This guide details a pathway specifically developed to address this challenge, ensuring high yields and purity suitable for drug development professionals.

Overview of the Selected Synthetic Pathway

The chosen synthetic route is a three-step process commencing from commercially available 2-nitrobenzaldehyde, diethyl malonate, and nitromethane. The strategy is designed for operational simplicity and scalability.

  • Step I: Knoevenagel Condensation: Formation of diethyl (2-nitrobenzylidene)malonate from 2-nitrobenzaldehyde and diethyl malonate. This establishes the C-C bond for the aryl side chain.

  • Step II: Michael Addition: Conjugate addition of nitromethane to the activated alkene from Step I. This reaction builds the complete C4-N carbon-nitrogen backbone of the final product.

  • Step III: Chemoselective Reductive Cyclization: Selective reduction of the aliphatic nitro group to a primary amine, which undergoes spontaneous intramolecular cyclization with an adjacent ester group to form the γ-lactam ring. This step is the cornerstone of the process, utilizing conditions that preserve the aromatic nitro functionality.

Synthetic_Pathway cluster_0 Overall Synthesis Scheme 2_Nitrobenzaldehyde 2-Nitrobenzaldehyde Intermediate_1 Diethyl (2-Nitrobenzylidene)malonate 2_Nitrobenzaldehyde->Intermediate_1 Step I Knoevenagel Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Intermediate_1 Intermediate_2 Diethyl 2-(1-(2-Nitrophenyl)- 2-nitroethyl)malonate Intermediate_1->Intermediate_2 Step II Michael Add. Nitromethane Nitromethane Nitromethane->Intermediate_2 Final_Product 4-(2-Nitrophenyl)pyrrolidin-2-one Intermediate_2->Final_Product Step III Reductive Cyclization

Caption: High-level overview of the three-step synthesis pathway.

Detailed Protocols and Methodologies

Protocol 1: Synthesis of Diethyl (2-Nitrobenzylidene)malonate (Intermediate 1)

Principle: This reaction is a classic Knoevenagel condensation, where an active methylene compound (diethyl malonate) reacts with an aldehyde (2-nitrobenzaldehyde) in the presence of a basic catalyst to form an α,β-unsaturated dicarbonyl compound after dehydration. Piperidine is used as a catalyst, which forms a nucleophilic enamine intermediate with the malonate, facilitating the reaction.

Materials:

  • 2-Nitrobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Equip a round-bottom flask with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.

  • Charge the flask with 2-nitrobenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (approx. 2 mL per gram of aldehyde).

  • Begin stirring and add piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (thin-layer chromatography) until the starting aldehyde is consumed (typically 3-5 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid is typically of sufficient purity (>95%) for the next step. If necessary, it can be recrystallized from ethanol.

ParameterValueCausality & Justification
Molar Ratio (Aldehyde:Malonate) 1.0 : 1.1A slight excess of diethyl malonate ensures complete consumption of the aldehyde.
Catalyst Loading (Piperidine) 0.1 eqCatalytic amount is sufficient; higher loading offers no benefit and complicates workup.
Solvent TolueneForms an azeotrope with water, facilitating its removal via the Dean-Stark trap, driving the equilibrium towards the product.
Temperature Reflux (~110 °C)Provides the necessary activation energy for condensation and azeotropic water removal.
Typical Yield 90-97%High-yielding and atom-economical reaction.
Protocol 2: Synthesis of Diethyl 2-(1-(2-Nitrophenyl)-2-nitroethyl)malonate (Intermediate 2)

Principle: This step involves the conjugate (Michael) addition of the nitromethane anion to the electron-deficient alkene of Intermediate 1. A strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used to deprotonate nitromethane, forming the nucleophilic nitronate anion, which then attacks the β-carbon of the double bond.

Materials:

  • Diethyl (2-nitrobenzylidene)malonate (Intermediate 1)

  • Nitromethane

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a dry, inert-atmosphere (N₂ or Ar) flask, dissolve Intermediate 1 (1.0 eq) in anhydrous THF.

  • Add nitromethane (3.0 eq) to the solution. A larger excess is used as it also acts as a solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until Intermediate 1 is consumed.

  • Upon completion, carefully quench the reaction by adding 1M HCl until the pH is ~5-6.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically a viscous oil and can be used directly in the next step after ensuring solvent removal.

ParameterValueCausality & Justification
Molar Ratio (Int. 1:Nitromethane:DBU) 1.0 : 3.0 : 1.2Excess nitromethane drives the reaction forward. A slight excess of DBU ensures complete formation of the nitronate anion.
Solvent Anhydrous THFAprotic polar solvent that effectively dissolves reagents and intermediates without interfering with the reaction.
Temperature 0 °C to RTInitial cooling controls the exotherm from the acid-base reaction. The reaction proceeds efficiently at room temperature.
Typical Yield 85-92%The Michael addition is generally a very efficient and high-yielding transformation.
Protocol 3: Chemoselective Reductive Cyclization to 4-(2-Nitrophenyl)pyrrolidin-2-one

Principle: This is the key chemoselective transformation. Catalytic hydrogenation using Raney Nickel (Ra-Ni) under controlled conditions is employed. Ra-Ni has a known propensity to reduce aliphatic nitro groups to amines more readily than aromatic nitro groups, especially under neutral or slightly basic conditions and moderate hydrogen pressure. The newly formed primary amine undergoes a rapid, irreversible intramolecular nucleophilic attack on one of the proximal ester carbonyls, leading to cyclization and the elimination of ethanol to form the stable γ-lactam ring.

Materials:

  • Diethyl 2-(1-(2-nitrophenyl)-2-nitroethyl)malonate (Intermediate 2)

  • Raney® Nickel (Ra-Ni), 50% slurry in water

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon). Caution: Hydrogen gas is highly flammable. Raney Nickel is pyrophoric when dry. Handle with extreme care.

  • In the hydrogenation vessel, add the crude Intermediate 2 (1.0 eq) and dissolve it in ethanol (10-15 mL per gram of substrate).

  • Carefully add the Raney Nickel slurry (approx. 15-20% by weight of the substrate). Decant the water from the slurry before addition.

  • Seal the vessel, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-60 psi (or use a balloon for atmospheric pressure).

  • Begin vigorous stirring or shaking at room temperature. An exotherm may be observed; maintain the temperature below 40 °C.

  • Monitor the reaction by hydrogen uptake and TLC analysis of aliquots. The reaction is typically complete in 6-12 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Keep the Celite pad wet with solvent at all times to prevent ignition. Wash the pad thoroughly with ethanol.

  • Combine the filtrates and concentrate under reduced pressure. The crude product will contain the desired lactam and diethyl malonate (from decarboxylation).

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or isopropanol) to yield 4-(2-Nitrophenyl)pyrrolidin-2-one as a solid.

ParameterValueCausality & Justification
Catalyst Raney® NickelChosen for its preferential reduction of aliphatic over aromatic nitro groups under these conditions.
Hydrogen Pressure 50-60 psiModerate pressure is sufficient for the reduction and helps maintain selectivity. Atmospheric pressure also works but is slower.
Solvent EthanolExcellent solvent for the substrate and product; also the leaving group during cyclization.
Purification RecrystallizationA scalable and efficient method to obtain high-purity solid product, avoiding column chromatography.
Typical Yield 70-80% (over 2 steps)Good yield for a one-pot reductive cyclization and decarboxylation process.

Process Workflow and Scalability Analysis

For large-scale production, several factors must be considered to ensure safety, efficiency, and reproducibility.

Workflow cluster_workflow Scalable Production Workflow Start Start Materials: 2-Nitrobenzaldehyde Diethyl Malonate Nitromethane Step1_Reaction Step I: Knoevenagel (Toluene, Reflux) Start->Step1_Reaction Step1_Workup Aqueous Workup & Solvent Swap Step1_Reaction->Step1_Workup Step2_Reaction Step II: Michael Add. (THF, 0°C -> RT) Step1_Workup->Step2_Reaction Step2_Workup Quench & Extraction Step2_Reaction->Step2_Workup Step3_Reaction Step III: Hydrogenation (EtOH, Ra-Ni, 50 psi H₂) Step2_Workup->Step3_Reaction Step3_Workup Catalyst Filtration (Celite®) Step3_Reaction->Step3_Workup Purification Concentration & Recrystallization Step3_Workup->Purification QC_Analysis QC Analysis (NMR, HPLC, MP) Purification->QC_Analysis Final_Product Final Product: 4-(2-Nitrophenyl)pyrrolidin-2-one QC_Analysis->Final_Product

Caption: Step-by-step workflow for the scalable production process.

Scalability Insights:

  • Heat Management: All three steps, particularly the Michael addition and the hydrogenation, can be exothermic. For kilogram-scale batches, jacketed reactors with precise temperature control are essential. Dropwise addition of reagents (like DBU) and controlled hydrogen feed are critical for safety.

  • Catalyst Handling: Safe handling of pyrophoric Raney Nickel at scale is paramount. It should always be handled as a slurry under an inert liquid. Post-reaction filtration must be done in a system designed to prevent the catalyst from drying and igniting.

  • Purification: Shifting from laboratory-scale chromatography to large-scale recrystallization is a key aspect of this protocol. Solvent screening and optimization will be necessary to maximize yield and purity.

  • Process Safety: A thorough process safety review (e.g., HAZOP analysis) is required before scaling, focusing on the handling of flammable hydrogen gas, pyrophoric catalysts, and managing exotherms.

Conclusion

The synthetic route presented provides a detailed, reliable, and scalable method for the production of 4-(2-Nitrophenyl)pyrrolidin-2-one. By leveraging a sequence of robust chemical transformations and focusing on a critical chemoselective reductive cyclization, this protocol successfully addresses the main challenge of preserving the aromatic nitro group. The operational simplicity, use of economical reagents, and avoidance of chromatographic purification make this process highly suitable for adoption by researchers and drug development professionals requiring access to multigram or kilogram quantities of this important chemical intermediate.

References

  • White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. [Link]

  • PMC. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • MDPI. (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • SpringerLink. (2025). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. [Link]

  • VNU University of Science. (n.d.). GREEN CHEMISTRY TOWARDS THE SYNTHESIS OF SOME 2-PYRROLIDINONE DERIVATIVES. [Link]

  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. [Link]

  • NIH. (n.d.). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. [Link]

  • Longdom Publishing. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. [Link]

  • MDPI. (2023). Catalytic Reduction of p-Nitrophenol on MnO2/Zeolite-13X Prepared with Lawsonia inermis Extract as a Stabilizing and Capping Agent. [Link]

  • Google Patents. (2021). CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone.
  • Patsnap. (2021). Synthesis method of 4-phenyl-2-pyrrolidone. [Link]

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Application

Application Note: Microwave-Assisted Synthesis of 4-(2-Nitrophenyl)pyrrolidin-2-one

This Application Note is structured to address the specific chemoselective challenge of synthesizing 4-(2-nitrophenyl)pyrrolidin-2-one . Unlike its para-substituted analogs (e.g., Rolipram, Baclofen precursors), the orth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific chemoselective challenge of synthesizing 4-(2-nitrophenyl)pyrrolidin-2-one . Unlike its para-substituted analogs (e.g., Rolipram, Baclofen precursors), the ortho-nitro group presents a significant steric and electronic challenge, particularly regarding the preservation of the nitro moiety during ring closure.

The guide prioritizes a Non-Reductive Glutaric Acid Pathway via Microwave-Assisted Hofmann Rearrangement. This route is selected over the traditional "Nitro-Michael/Hydrogenation" pathway to ensure the aromatic nitro group remains intact, avoiding the common pitfall of simultaneous reduction to the aniline.

Executive Summary & Strategic Rationale

The synthesis of 4-arylpyrrolidin-2-ones is a cornerstone in the development of GABA-pentinoids and PDE4 inhibitors. While standard protocols utilize the reductive cyclization of


-nitro esters (e.g., using H₂/Pd-C or Raney Ni), this method is unsuitable for 4-(2-nitrophenyl)pyrrolidin-2-one . Standard hydrogenation indiscriminately reduces the aromatic nitro group (

) to an amine (

) before or concurrently with the aliphatic nitro group required for ring closure.

To circumvent this chemoselectivity bottleneck, this protocol employs a Microwave-Assisted Hofmann Rearrangement of 3-(2-nitrophenyl)glutaric acid monoamide. This pathway utilizes oxidative rearrangement rather than reduction, guaranteeing the integrity of the sensitive ortho-nitro moiety while leveraging microwave irradiation to accelerate the rate-limiting decarboxylation and cyclization steps.

Key Advantages of this Protocol:
  • Chemoselectivity: Preserves the

    
     group by avoiding catalytic hydrogenation.
    
  • Speed: Microwave irradiation reduces reaction times from 48+ hours (thermal reflux) to <1 hour per step.

  • Scalability: The step-wise workflow is adaptable to continuous flow microwave reactors.

Retrosynthetic Analysis & Pathway

The synthesis constructs the pyrrolidinone ring via a "C3 + C2" assembly strategy, followed by a nitrogen insertion/deletion sequence.

SynthesisPathway cluster_logic Chemoselectivity Checkpoint Target TARGET MOLECULE 4-(2-Nitrophenyl)pyrrolidin-2-one Precursor1 Intermediate A 4-Amino-3-(2-nitrophenyl)butanoic acid Precursor1->Target Cyclodehydration (MW) Precursor2 Intermediate B 3-(2-Nitrophenyl)glutaric acid monoamide Precursor2->Precursor1 Hofmann Rearrangement (PhI(OAc)2, MW) Precursor3 Intermediate C 3-(2-Nitrophenyl)glutaric anhydride Precursor3->Precursor2 Ammonolysis Precursor4 Intermediate D 3-(2-Nitrophenyl)glutaric acid Precursor4->Precursor3 Dehydration (MW) Start STARTING MATERIALS 2-Nitrobenzaldehyde + Ethyl Acetoacetate Start->Precursor4 1. Knoevenagel (MW) 2. Michael Addn (MW) 3. Hydrolysis/Decarb Warning Avoids H2/Pd Reduction Preserves Ar-NO2

Figure 1: Retrosynthetic pathway utilizing the Glutaric Acid/Hofmann strategy to bypass reductive conditions.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(2-Nitrophenyl)glutaric Acid

Reaction Type: Knoevenagel-Michael Cascade & Decarboxylation Objective: Construct the carbon skeleton with the ortho-nitro aryl substituent.

  • Reagents:

    • 2-Nitrobenzaldehyde (10 mmol)

    • Ethyl Acetoacetate (22 mmol) - Acts as double nucleophile equivalent after retro-Claisen/decarboxylation

    • Piperidine (catalytic, 0.5 mmol)

    • Ethanol (Solvent)[1][2]

    • 50% NaOH (aq)

Protocol:

  • Condensation: In a 30 mL microwave vial, dissolve 2-nitrobenzaldehyde (1.51 g) and ethyl acetoacetate (2.9 g) in Ethanol (10 mL). Add piperidine (50 µL).

  • MW Irradiation: Heat at 120°C for 10 min (Dynamic mode, Max Power 300W).

    • Mechanism:[2][3][4][5] Formation of the bis(ethoxycarbonyl) intermediate.

  • Hydrolysis/Decarboxylation: Add 50% NaOH (10 mL) directly to the vial. Seal and irradiate at 140°C for 20 min .

    • Caution: High pressure generation. Ensure vial is rated for >20 bar.

  • Workup: Acidify with conc. HCl to pH 1. Extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from water/ethanol to yield 3-(2-nitrophenyl)glutaric acid.

Step 2: Anhydride Formation & Ammonolysis

Reaction Type: Dehydration & Amide Formation Objective: Desymmetrize the dicarboxylic acid to the monoamide.

  • Reagents:

    • 3-(2-Nitrophenyl)glutaric acid (from Step 1)

    • Acetic Anhydride (excess)

    • Ammonium Hydroxide (28% NH₃)

Protocol:

  • Dehydration: Suspend the diacid (1.0 g) in Acetic Anhydride (3 mL). Irradiate at 100°C for 5 min . Remove excess acetic anhydride under vacuum to obtain the crude cyclic anhydride.

  • Ammonolysis: Dissolve the crude anhydride in dry THF (10 mL). Cool to 0°C. Bubble anhydrous NH₃ gas or add Ammonium Hydroxide (2 eq) dropwise. Stir for 15 min at RT (MW not required for this fast exothermic step).

  • Isolation: Acidify carefully to pH 4. The monoamide (4-carbamoyl-3-(2-nitrophenyl)butanoic acid) precipitates. Filter and dry.

Step 3: Microwave-Assisted Hofmann Rearrangement & Cyclization

Reaction Type: Oxidative Rearrangement & Lactamization Objective: Convert the amide to an amine (with retention of configuration) and cyclize to the lactam.

  • Reagents:

    • Monoamide precursor (from Step 2)

    • Iodosobenzene diacetate (PIDA) or NBS/NaOMe

    • Solvent: Acetonitrile/Water (1:1)

Protocol:

  • Preparation: In a microwave vial, suspend the monoamide (1 mmol) in MeCN:H₂O (5 mL). Add Iodosobenzene diacetate (1.1 mmol).

  • Rearrangement (MW): Irradiate at 80°C for 15 min .

    • Mechanism:[2][3][4][5] The amide converts to the isocyanate, which hydrolyzes in situ to the primary amine (4-amino-3-(2-nitrophenyl)butanoic acid).

  • Cyclization (MW): Increase temperature to 150°C for 20 min .

    • Mechanism:[2][3][5] Thermal dehydration of the

      
      -amino acid closes the lactam ring.
      
  • Workup: Concentrate the solvent. Dissolve residue in DCM, wash with NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Flash chromatography (EtOAc/Hexane 8:2) or recrystallization from EtOH.

Data Summary & Quality Control

Physicochemical Properties (Expected)
PropertyValue/Description
Appearance Pale yellow crystalline solid
Molecular Weight 206.20 g/mol
Formula C₁₀H₁₀N₂O₃
Melting Point 128–132°C (Lit. analogs range)
Solubility Soluble in DMSO, MeOH, DCM; Insoluble in Water
Spectroscopic Validation (Diagnostic Signals)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.8–7.5 (m, 4H, Ar-H): Characteristic pattern for ortho-substituted nitrobenzene.
      
    • 
       7.6 (s, 1H, NH): Broad lactam singlet.
      
    • 
       3.8 (m, 1H, H-4): Methine proton at the chiral center.
      
    • 
       3.4–3.2 (m, 2H, H-5): Methylene adjacent to Nitrogen.
      
    • 
       2.6–2.2 (m, 2H, H-3): Methylene adjacent to Carbonyl.
      
  • IR (ATR):

    • 1690 cm⁻¹ (Strong, Lactam C=O).

    • 1525, 1345 cm⁻¹ (Strong, Ar-NO₂ stretch). Crucial for confirming nitro group retention.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete decarboxylation.Ensure pH is strongly acidic (pH < 1) during workup to facilitate CO₂ loss from the

-keto acid intermediate.
Formation of Imide Overheating in Step 2.In Step 2 (Ammonolysis), keep temp low. High temp converts monoamide to glutarimide (6-membered ring).
Ar-NO₂ Reduction Contamination in Step 3.Ensure no reducing metals (Zn, Fe) are present. The PIDA reagent is oxidative and safe for nitro groups.
Incomplete Cyclization Temperature too low in Step 3.The cyclization of the amino acid to lactam requires significant energy. Ensure the second MW ramp hits 150°C.

References

  • Microwave-Assisted Synthesis of GABA Analogs

    • Context: General protocols for glutaric anhydride opening and cycliz
    • Source: Ordóñez, M., et al. "Microwave-assisted synthesis of

      
      -amino acids and lactams." Tetrahedron, 2016. 
      
  • Hofmann Rearrangement Protocols

    • Context: Use of hypervalent iodine for Hofmann rearrangement without affecting nitro groups.
    • Source: Zhdankin, V. V. "Hypervalent Iodine Chemistry." Wiley-VCH, 2013.

  • Rolipram/Baclofen Analog Synthesis

    • Context: Structural analogs and compar
    • Source: "Enantioselective Flow Synthesis of Rolipram." Organic Letters, 2022.[6]

  • Commercial Reference for Target

    • Context: Verific
    • Source: CymitQuimica Catalog, CAS 1367000-47-2.[7][8]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of 4-(2-Nitrophenyl)pyrrolidin-2-one

Technical Support Center: Synthesis of 4-(2-Nitrophenyl)pyrrolidin-2-one Introduction Welcome to the technical support guide for the synthesis of 4-(2-Nitrophenyl)pyrrolidin-2-one. This molecule is a key intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2-Nitrophenyl)pyrrolidin-2-one

Introduction

Welcome to the technical support guide for the synthesis of 4-(2-Nitrophenyl)pyrrolidin-2-one. This molecule is a key intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the phosphodiesterase-4 (PDE4) inhibitor, Rolipram.[1] Achieving high yields of this compound is critical for the efficiency and economic viability of subsequent synthetic steps.

The most common synthetic route involves a base-catalyzed Michael addition of a 2-nitrophenyl derivative to an acrylamide or acrylate, followed by a cyclization step. However, researchers frequently encounter challenges with low yields, incomplete reactions, and the formation of persistent impurities. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you optimize your reaction outcomes.

Troubleshooting Guide: Enhancing Reaction Yields

This section addresses specific experimental issues in a direct question-and-answer format.

Question: My reaction has stalled. TLC and NMR analysis show significant amounts of unreacted 2-nitrophenylacetonitrile and acrylamide starting materials. What is the likely cause and solution?

Answer: A stalled reaction is typically due to insufficient base strength, poor reagent purity, or suboptimal reaction temperature.

  • Causality: The core of this synthesis is the deprotonation of the α-carbon of 2-nitrophenylacetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic β-carbon of acrylamide in a Michael addition.[2][3] If the base is not strong enough to generate a sufficient concentration of the carbanion, the reaction will not proceed to completion. The reaction is also reversible, and low temperatures can favor the starting materials.[4]

  • Step-by-Step Solutions:

    • Verify Base Potency: Use a strong, non-nucleophilic base. While sodium ethoxide is common, consider switching to a stronger base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[5] Ensure the base is fresh and has been stored under anhydrous conditions to prevent deactivation by moisture.

    • Increase Temperature: Gently warming the reaction mixture to 40-50 °C can often provide the necessary activation energy to drive the reaction forward. Monitor the reaction closely by TLC to avoid the formation of degradation or polymerization byproducts.

    • Check Reagent Purity: Ensure your solvent (e.g., THF, DMF) is anhydrous and your starting materials are pure. Water will quench the carbanion and hydrolyze the base. Acrylamide can polymerize on storage; use freshly opened or purified material.

    • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions and deactivation of the catalyst and reagents.[6][7]

Question: My reaction produces a complex mixture of side products, making purification difficult and lowering the isolated yield. How can I improve selectivity?

Answer: The formation of side products often stems from polymerization of acrylamide, self-condensation of the nitrile, or undesired secondary reactions. Controlling stoichiometry and reaction conditions is key.

  • Causality: Acrylamide is highly susceptible to base-catalyzed polymerization.[8] Additionally, the intermediate product of the Michael addition can potentially react with another molecule of acrylamide if concentrations and temperatures are not well-controlled.

  • Step-by-Step Solutions:

    • Controlled Addition: Add the acrylamide solution dropwise to the reaction mixture containing the deprotonated 2-nitrophenylacetonitrile over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of acrylamide, minimizing polymerization.

    • Temperature Management: Keep the reaction temperature low during the addition phase (0-5 °C) to disfavor polymerization and other side reactions. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature or be gently heated as needed.

    • Stoichiometric Precision: Use a slight excess (1.05-1.1 equivalents) of the 2-nitrophenylacetonitrile relative to acrylamide to ensure the Michael acceptor is fully consumed.

Question: The final cyclization step to form the pyrrolidinone ring is inefficient. What factors govern the success of this intramolecular reaction?

Answer: The cyclization involves the reduction of the nitrile group to a primary amine, which then undergoes an intramolecular aminolysis of the amide to form the lactam ring. The efficiency depends heavily on the reduction method and subsequent workup.

  • Causality: The traditional method for this step is catalytic hydrogenation (e.g., using H₂ gas with Raney Nickel or Pd/C). Incomplete reduction or catalyst poisoning can halt the reaction. The subsequent intramolecular cyclization is an equilibrium process that can be driven to completion.

  • Step-by-Step Solutions:

    • Optimize Reduction: Catalytic hydrogenation is effective but requires specialized equipment. A robust alternative is using a chemical reductant. Trichlorosilane (HSiCl₃) has been shown to be highly effective for nitro group reduction and concomitant lactamization under mild, metal-free conditions.[1][9]

    • Drive Cyclization: The intramolecular cyclization to form the lactam is often spontaneous after the reduction of the nitrile to the amine. If the open-chain amino amide intermediate is isolated, cyclization can be promoted by heating in a suitable solvent (e.g., toluene, xylene) with a catalytic amount of acid or base to facilitate the intramolecular amide bond formation.[10]

    • Ensure Anhydrous Conditions: For methods like trichlorosilane reduction, maintaining strictly anhydrous conditions is crucial to prevent decomposition of the reagent.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the underlying mechanism of the synthesis? The synthesis proceeds in two key stages:

    • Michael Addition: A base abstracts an acidic α-proton from 2-nitrophenylacetonitrile, creating a resonance-stabilized carbanion. This carbanion acts as a nucleophile, attacking the β-carbon of acrylamide.

    • Reductive Cyclization: The resulting adduct's nitrile group is reduced to a primary amine. This amine then attacks the carbonyl carbon of the amide group in an intramolecular fashion, eliminating ammonia to form the stable five-membered pyrrolidinone ring.

  • Q2: How critical is the choice of solvent? Very critical. The solvent must be able to dissolve the starting materials and the base, while remaining inert to the strong basic conditions. Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices.[5] Ensure the solvent is thoroughly dried over molecular sieves or distilled from a suitable drying agent before use.

  • Q3: What are the primary safety concerns for this reaction?

    • Acrylamide: It is a potent neurotoxin and a suspected carcinogen. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Strong Bases: Reagents like NaOtBu are corrosive and react violently with water. Handle with care under an inert atmosphere.

    • Catalytic Hydrogenation: If using this method, proper procedures for handling flammable hydrogen gas and pyrophoric catalysts (like Raney Nickel) must be followed.

Visualization of Key Processes

Reaction Mechanism Workflow

The following diagram illustrates the two-stage reaction pathway from starting materials to the final product.

G cluster_0 Stage 1: Michael Addition cluster_1 Stage 2: Reductive Cyclization SM1 2-Nitrophenylacetonitrile Carbanion Carbanion Intermediate SM1->Carbanion Deprotonation SM2 Acrylamide Adduct Michael Adduct (γ-cyano-γ-(2-nitrophenyl)propanamide) SM2->Adduct Nucleophilic Attack Base Strong Base (e.g., NaOtBu) Base->Carbanion Carbanion->Adduct Nucleophilic Attack AminoAmide Amino Amide Intermediate Adduct->AminoAmide Nitrile Reduction Reducer Reducing Agent (e.g., H₂/Raney Ni or HSiCl₃) Reducer->AminoAmide Product 4-(2-Nitrophenyl)pyrrolidin-2-one AminoAmide->Product Intramolecular Cyclization

Caption: Key stages of the 4-(2-Nitrophenyl)pyrrolidin-2-one synthesis.

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and resolving low yield issues.

G Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC, NMR) Start->Check_Reaction High_SM High Starting Material? Check_Reaction->High_SM Yes Complex_Mix Complex Mixture? Check_Reaction->Complex_Mix No Check_Cyclization Analyze Cyclization Step Check_Reaction->Check_Cyclization If Michael Addition is Clean Sol_Base 1. Verify Base Potency & Freshness 2. Ensure Anhydrous Conditions 3. Increase Temperature (40-50°C) High_SM->Sol_Base Yes Sol_Polymer 1. Use Slow Addition of Acrylamide 2. Lower Initial Temperature (0-5°C) 3. Check Reagent Purity Complex_Mix->Sol_Polymer Yes End Optimized Yield Sol_Base->End Implement Solution Sol_Polymer->End Implement Solution Open_Chain Open-Chain Intermediate Present? Sol_Cyclize 1. Optimize Reduction Method (e.g., HSiCl₃) 2. Promote Cyclization (Heat, Catalyst) 3. Ensure Anhydrous Conditions Open_Chain->Sol_Cyclize Yes Sol_Cyclize->End Implement Solution

Caption: A logical workflow for troubleshooting low reaction yields.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. All operations should be performed under an inert atmosphere (N₂ or Ar) using oven-dried glassware.[6]

Materials:

  • 2-Nitrophenylacetonitrile

  • Acrylamide

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Raney Nickel (or alternative reduction system)

  • Ethyl Acetate

  • Saturated aq. NH₄Cl

  • Brine

Procedure:

  • Carbanion Formation:

    • To a flame-dried three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-nitrophenylacetonitrile (1.05 eq) and anhydrous THF (approx. 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add solid sodium tert-butoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting dark-colored solution at 0 °C for 30 minutes.

  • Michael Addition:

    • In a separate flask, dissolve acrylamide (1.0 eq) in a minimal amount of anhydrous THF.

    • Transfer this solution to the dropping funnel and add it dropwise to the carbanion solution over 1 hour, maintaining the reaction temperature at 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the acrylamide.

  • Workup and Intermediate Isolation:

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Michael adduct.

  • Reductive Cyclization:

    • Dissolve the crude adduct in anhydrous methanol.

    • Carefully add a slurry of Raney Nickel (approx. 10-15% by weight) in methanol.

    • Pressurize the reaction vessel with H₂ gas (50-60 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).

    • Caution: Handle Raney Nickel and hydrogen gas with extreme care according to safety protocols.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure. The residue is the crude 4-(2-Nitrophenyl)pyrrolidin-2-one.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Summary Table

The following table summarizes typical conditions and expected outcomes. Actual results may vary based on scale and specific laboratory conditions.

ParameterConditionRationaleExpected Yield
Base Sodium tert-butoxideStrong, non-nucleophilic base ensures complete deprotonation.>80% (Michael Adduct)
Solvent Anhydrous THFAprotic polar solvent, good solubility for reagents.-
Temperature 0-5 °C (Addition), RT (Stir)Minimizes acrylamide polymerization and side reactions.-
Reduction H₂ / Raney NickelEffective for nitrile reduction leading to cyclization.>75% (Cyclized Product)
Purification Column ChromatographyRemoves unreacted materials and side products.>65% (Overall Isolated)

References

  • Nagy, B. S., Llanes, P., Pericàs, M. A., Kappe, C. O., & Ötvös, S. B. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 1066–1071. [Link]

  • Hynes, P. S., Stupple, P. A., & Dixon, D. J. (n.d.). Rolipram and formal synthesis of (3S,4R)-Paroxetine Supporting Information. University of Manchester. [Link]

  • Dixon, D. J., et al. (2006). Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & Biomolecular Chemistry. [Link]

  • Peng, B., et al. (2020). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. Journal of the American Chemical Society. [Link]

  • Nagy, B. S., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition-Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. PubMed. [Link]

  • Nagy, B. S., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition−Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. ResearchGate. [Link]

  • Nguyen, T. T. H., et al. (2023). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives. Vietnam Journal of Chemistry. [Link]

  • Fan, X., et al. (2021). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

  • Mesias, F. J., et al. (2010). Model reactions of acrylamide with selected amino compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Vilanova, E., et al. (2021). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Toxicology. [Link]

  • Olalere, O. A., et al. (2022). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Molecules. [Link]

  • Adjei-sah, O., et al. (2023). Solvatochromic and Aggregation-Induced Emission Active Nitrophenyl-Substituted Pyrrolidinone-Fused-1,2-Azaborine with a Pre-Twisted Molecular Geometry. The Journal of Organic Chemistry. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 1520833: Experimental details. [Link]

  • CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof.
  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]

  • Vilanova, E., et al. (2021). Michael addition reaction between acrylamide and a Cys residue of a target protein. ResearchGate. [Link]

  • Singh, J., et al. (2011). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Chemical Society Reviews. [Link]

  • Gross, M. L., et al. (2011). Deprotonated N-(2,4-dinitrophenyl)amino acids undergo cyclization in solution and the gas phase. International Journal of Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

  • Camarero, J. A., et al. (2013). Macrocyclization of Organo-Peptide Hybrids through a Dual Bio-orthogonal Ligation: Insights from Structure–Reactivity Studies. ChemBioChem. [Link]

  • Kokotos, G., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Organics. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Rolipram versus the Investigational Compound 4-(2-Nitrophenyl)pyrrolidin-2-one

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of neuroinflammation and cognitive therapeutics, phosphodiesterase-4 (PDE4) inhibitors have emerged as a compell...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of neuroinflammation and cognitive therapeutics, phosphodiesterase-4 (PDE4) inhibitors have emerged as a compelling class of molecules. Rolipram, the prototypical PDE4 inhibitor, has been a cornerstone of preclinical research for decades, offering profound insights into the therapeutic potential and challenges associated with this target. This guide provides a detailed comparative analysis of the well-characterized bioactivity of Rolipram against the hypothetical profile of a structurally related but largely uncharacterized compound, 4-(2-Nitrophenyl)pyrrolidin-2-one.

Due to the absence of published bioactivity data for 4-(2-Nitrophenyl)pyrrolidin-2-one, this guide adopts a unique, field-proven approach. We will first establish the comprehensive biological profile of Rolipram as the benchmark. Subsequently, we will leverage this benchmark to outline a rigorous, self-validating experimental framework required to characterize 4-(2-Nitrophenyl)pyrrolidin-2-one. This serves as both a comparative analysis and a practical guide for the preclinical evaluation of novel compounds targeting the PDE4 enzyme.

The Central Role of Phosphodiesterase-4 (PDE4) in Cellular Signaling

Phosphodiesterase-4 (PDE4) is a critical enzyme family responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger essential for a multitude of cellular processes.[1][2] By hydrolyzing cAMP to its inactive form, 5'-AMP, PDE4 acts as a key negative regulator of cAMP signaling.[3][4]

Inhibition of PDE4 elevates intracellular cAMP levels, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[2][4] This cascade ultimately modulates diverse physiological responses, including the suppression of pro-inflammatory mediators and the enhancement of synaptic plasticity.[1] Given their prevalence in immune and central nervous system cells, PDE4 enzymes are attractive therapeutic targets for inflammatory and neurological disorders.[5]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Activation (e.g., by Neurotransmitter) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Pro-inflammatory Cytokine Synthesis (e.g., TNF-α) cAMP->Inflammation Suppresses PDE4 PDE4 Enzyme AMP Inactive 5'-AMP PDE4->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates nucleus Nucleus CREB->nucleus Gene Transcription (Synaptic Plasticity, Neuroprotection) Inhibitors Rolipram or 4-(2-Nitrophenyl)pyrrolidin-2-one Inhibitors->PDE4 Inhibits

Caption: PDE4 signaling pathway and the mechanism of inhibitors.

Bioactivity Profile: Rolipram as the Established Benchmark

Rolipram is the archetypal selective PDE4 inhibitor, extensively used in preclinical studies to probe the function of the PDE4 enzyme.[6][7] While its clinical development as an antidepressant was halted due to a narrow therapeutic window and significant gastrointestinal side effects, it remains an invaluable reference compound.[6][7]

Enzymatic Potency and Selectivity

Rolipram demonstrates potent, low-nanomolar inhibition of PDE4 isoforms. However, its activity is not uniform across all four PDE4 subtypes (A, B, C, and D). Notably, it exhibits a significantly higher affinity for the PDE4A isoform compared to PDE4B and PDE4D.[8][9] This differential selectivity is a critical factor, as specific isoforms are implicated in distinct physiological and pathological processes. For instance, inhibition of PDE4D is often linked to the emetic side effects that plagued Rolipram's clinical trials.[10]

CompoundTarget IsoformIC50 (nM)Source
Rolipram PDE4A~3[8][11]
PDE4B~130[8][11]
PDE4D~240[8][11]
4-(2-Nitrophenyl)pyrrolidin-2-one PDE4A, B, C, DData not available
Anti-Inflammatory Activity

A primary consequence of PDE4 inhibition is the suppression of inflammatory responses. Rolipram effectively inhibits the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), from immune cells like monocytes and macrophages following stimulation with lipopolysaccharide (LPS).[12][13] This anti-inflammatory action is a cornerstone of its therapeutic potential in models of inflammatory diseases.[14][15]

CompoundCytokine InhibitedIC50 / EC50 (nM)Cell TypeSource
Rolipram TNF-α25.9J774 Macrophages[12]
TNF-α490 ± 260Human Monocytes[12]
4-(2-Nitrophenyl)pyrrolidin-2-one TNF-α, IL-6, etc.Data not available
Neuroprotective and Cognitive Effects

In the central nervous system, Rolipram has demonstrated robust neuroprotective and pro-cognitive effects in a variety of preclinical models.[3][6] By elevating cAMP, it activates the CREB (cAMP response element-binding protein) signaling pathway, which promotes the transcription of genes involved in synaptic plasticity, memory formation, and neuronal survival.[6] Studies in rodent models of Alzheimer's disease and spinal cord injury have shown that Rolipram can improve memory, enhance synaptic transmission, and preserve neurons and oligodendrocytes.[6][5]

Characterizing the Unknown: An Experimental Guide for 4-(2-Nitrophenyl)pyrrolidin-2-one

The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[16][17] The presence of this moiety in 4-(2-Nitrophenyl)pyrrolidin-2-one suggests a potential for PDE4 inhibitory activity, similar to Rolipram. The nitrophenyl substitution will critically influence its potency, selectivity, and pharmacokinetic properties. To ascertain its bioactivity and enable a meaningful comparison with Rolipram, a systematic experimental evaluation is required.

The following protocols provide a validated workflow for this characterization.

Workflow for Bioactivity Characterization

Experimental_Workflow start Synthesize & Purify 4-(2-Nitrophenyl)pyrrolidin-2-one enzymatic_assay Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay start->enzymatic_assay cell_assay Protocol 2: Cell-Based TNF-α Inhibition Assay start->cell_assay neuro_assay Protocol 3: Neuronal Cell Viability/Neuroprotection Assay start->neuro_assay determine_ic50 Determine IC50 values for PDE4A, B, C, D enzymatic_assay->determine_ic50 compare Compare Data with Rolipram Benchmark determine_ic50->compare determine_ec50 Determine EC50 for anti-inflammatory activity cell_assay->determine_ec50 determine_ec50->compare assess_neuro Assess neuroprotective potential neuro_assay->assess_neuro assess_neuro->compare end Establish Comparative Bioactivity Profile compare->end

Caption: Experimental workflow for characterizing a novel PDE4 inhibitor.

Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(2-Nitrophenyl)pyrrolidin-2-one against the four human PDE4 isoforms (A, B, C, and D).

Causality: This is the foundational assay to confirm direct interaction with the target enzyme and quantify potency. Comparing IC50 values across isoforms reveals the compound's selectivity profile, which is crucial for predicting its therapeutic window and potential side effects. A high-throughput format like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred for its sensitivity and robustness.[18]

Methodology:

  • Reagents & Materials:

    • Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

    • FAM-cAMP substrate (fluorescently labeled cAMP).

    • IMAP TR-FRET assay buffer and binding reagents.[18]

    • Test Compound: 4-(2-Nitrophenyl)pyrrolidin-2-one, dissolved in DMSO to create a 10 mM stock.

    • Reference Compound: Rolipram, prepared similarly.

    • 384-well, low-volume, black assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compound and Rolipram in assay buffer, typically ranging from 100 µM to 1 pM.

    • In the assay plate, add 5 µL of the diluted compound or DMSO (vehicle control).

    • Add 5 µL of diluted enzyme solution (e.g., 4 ng of PDE4A or 10 ng of PDE4B) to each well.[18]

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP substrate (final concentration ~100 nM).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding the TR-FRET binding solution.

    • Incubate for an additional 60 minutes to allow the binding reaction to stabilize.

    • Read the plate on a compatible microplate reader capable of TR-FRET measurements.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each PDE4 isoform.

Protocol 2: Cell-Based TNF-α Inhibition Assay

Objective: To evaluate the functional, anti-inflammatory potency of 4-(2-Nitrophenyl)pyrrolidin-2-one in a physiologically relevant cellular context.

Causality: While an enzymatic assay confirms target engagement, a cell-based assay validates that the compound can cross the cell membrane and exert its mechanism of action in a complex intracellular environment.[19] Measuring the inhibition of TNF-α, a key pro-inflammatory cytokine, provides a direct readout of anti-inflammatory efficacy.[20] Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., U937, J774) are standard models.[12][21]

Methodology:

  • Reagents & Materials:

    • Human PBMCs isolated from healthy donors or a suitable macrophage cell line.

    • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

    • Lipopolysaccharide (LPS) from E. coli for stimulation.

    • Test Compound and Rolipram stock solutions in DMSO.

    • Human TNF-α ELISA kit.

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells (e.g., 2 x 10^5 cells/well) into a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells for 1 hour with various concentrations of the test compound or Rolipram. Include a vehicle control (DMSO).

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control group.

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.

    • After incubation, centrifuge the plate and carefully collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the TNF-α ELISA.

    • Calculate the TNF-α concentration in each sample.

    • Determine the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and calculate the EC50 value.

Protocol 3: Neuronal Cell Viability & Neuroprotection Assay

Objective: To assess whether 4-(2-Nitrophenyl)pyrrolidin-2-one can protect neuronal cells from a toxic insult, a key therapeutic effect of Rolipram.[22]

Causality: Neuroinflammation is a major driver of neurodegeneration. TNF-α, at high concentrations, is directly toxic to neurons.[22] This assay determines if the test compound can mitigate this toxicity, providing evidence for its neuroprotective potential. The HT-22 mouse hippocampal cell line is a common model for studying neuronal apoptosis.[22]

Methodology:

  • Reagents & Materials:

    • HT-22 hippocampal neuronal cells.

    • DMEM medium with 10% FBS.

    • Recombinant mouse or human TNF-α.

    • Test Compound and Rolipram stock solutions in DMSO.

    • Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTT).

    • 96-well cell culture plates.

  • Procedure:

    • Seed HT-22 cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells for 1 hour with serial dilutions of the test compound or Rolipram.

    • Induce apoptosis by adding TNF-α to a final concentration of 20-50 ng/mL (the optimal toxic concentration should be determined first).[22]

    • Include control wells: untreated cells, cells with compound only, and cells with TNF-α only.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the absorbance readings to the untreated control wells to calculate the percentage of cell viability.

    • Plot the percent viability against the logarithm of the compound concentration to assess the dose-dependent protective effect.

Conclusion and Future Directions

Rolipram has firmly established PDE4 inhibition as a valid therapeutic strategy for inflammatory and neurological conditions, while simultaneously highlighting the critical need for improved safety profiles. Its well-documented bioactivity provides an essential benchmark for the development of second-generation inhibitors.

The compound 4-(2-Nitrophenyl)pyrrolidin-2-one, by virtue of its chemical structure, represents a rational starting point for exploration within this class. The experimental framework detailed in this guide provides a rigorous, validated pathway to define its bioactivity. By systematically determining its enzymatic potency, isoform selectivity, anti-inflammatory efficacy, and neuroprotective potential, researchers can build a comprehensive data package. This will not only allow for a direct and objective comparison with Rolipram but also illuminate whether this novel scaffold offers a superior therapeutic index, potentially mitigating the side effects that have historically limited this promising class of drugs.

References

  • Kumar, R., Khan, M. I., Panwar, A., Vashist, B., & Kumar, A. (n.d.). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is... ResearchGate. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024, September 26). PDE4 inhibitor. Retrieved February 15, 2026, from [Link]

  • Patsnap. (2024, June 21). What are PDE4 inhibitors and how do they work? Patsnap Synapse. Retrieved February 15, 2026, from [Link]

  • The Kingsley Clinic. (n.d.). Phosphodiesterase 4 (PDE4) Inhibitors: Uses, Benefits & Side Effects. Retrieved February 15, 2026, from [Link]

  • Xia, M., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. Retrieved February 15, 2026, from [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Rolipram. Retrieved February 15, 2026, from [Link]

  • Hill, R. A., & Singh, J. (2021). Phosphodiesterase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024, August 29). Rolipram. Retrieved February 15, 2026, from [Link]

  • Lee, H. G., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Pharmacology. Retrieved February 15, 2026, from [Link]

  • Dexorgen. (n.d.). A Novel Cell Based Assay for PDE Inhibitor Screenings. Retrieved February 15, 2026, from [Link]

  • MacKenzie, S. J., & Houslay, M. D. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Biochemical Journal. Retrieved February 15, 2026, from [Link]

  • da Costa, R. M. F., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology. Retrieved February 15, 2026, from [Link]

  • Pearse, D. D., et al. (2012). The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. PLoS ONE. Retrieved February 15, 2026, from [Link]

  • Matera, C., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules. Retrieved February 15, 2026, from [Link]

  • Kummari, S., et al. (2021). Selective Phosphodiesterase 4B Inhibitors: A Review. Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • Keravis, T., & Lugnier, C. (2012). The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4. Current Pharmaceutical Design. Retrieved February 15, 2026, from [Link]

  • Wright, L. C., et al. (1997). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. British Journal of Pharmacology. Retrieved February 15, 2026, from [Link]

  • Zhu, J., Mix, E., & Winblad, B. (2001). The antidepressant and antiinflammatory effects of rolipram in the central nervous system. CNS Drug Reviews. Retrieved February 15, 2026, from [Link]

  • Stuve, O., et al. (2006). Treatment with the phosphodiesterase type 4 inhibitor rolipram fails to inhibit blood brain barrier disruption in MS. Journal of Neuroinflammation. Retrieved February 15, 2026, from [Link]

  • Wang, Y., et al. (2018). Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells. Neurotoxicity Research. Retrieved February 15, 2026, from [Link]

  • Sun, J., et al. (2019). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. Bioorganic & Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Retrieved February 15, 2026, from [Link]

  • Thangam, E. B., et al. (2018). Methods for Evaluation of TNF-α Inhibition Effect. In Inflammation. Springer. Retrieved February 15, 2026, from [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. Retrieved February 15, 2026, from [Link]

  • Fischer, A. (2015). Critical Analysis of Neuronal Cell and the Mouse Bioassay for Detection of Botulinum Neurotoxins. Toxins. Retrieved February 15, 2026, from [Link]

  • Waisser, K., et al. (2002). Synthesis and Biological Evaluation of (E)-3-(Nitrophenyl)-1-(pyrazin-2-yl)prop-2-en-1-ones. Archiv der Pharmazie. Retrieved February 15, 2026, from [Link]

  • Sreedharan, J., et al. (2015). Cell death assays for neurodegenerative disease drug discovery. Brain Research Bulletin. Retrieved February 15, 2026, from [Link]

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  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (n.d.). View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science. Retrieved February 15, 2026, from [Link]

  • Dal Piaz, V., & Giovannoni, M. P. (2010). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules. Retrieved February 15, 2026, from [Link]

  • Sharma, V., & Kumar, V. (2019). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Kim, H., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Azeez, N. A. (2019). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Matera, C., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. Retrieved February 15, 2026, from [Link]

  • Povilaitis, V., et al. (2007). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Oinuma, H., et al. (1998). Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. Journal of Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Daglia, M. (2025). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. Molecules. Retrieved February 15, 2026, from [Link]

  • Sampaio, A. L. F., et al. (2012). Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLoS ONE. Retrieved February 15, 2026, from [Link]

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Comparative

Publish Comparison Guide: Thermal Stability Profiling of 4-(2-Nitrophenyl)pyrrolidin-2-one

This guide provides a technical comparative analysis of the thermal stability of 4-(2-Nitrophenyl)pyrrolidin-2-one , a key scaffold in the synthesis of GABA analogs and PDE4 inhibitors. Executive Summary 4-(2-Nitrophenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of the thermal stability of 4-(2-Nitrophenyl)pyrrolidin-2-one , a key scaffold in the synthesis of GABA analogs and PDE4 inhibitors.

Executive Summary

4-(2-Nitrophenyl)pyrrolidin-2-one (CAS: 1367000-47-2) represents a critical intermediate in the development of neuroactive


-lactams. Unlike its well-characterized parent compound 4-phenylpyrrolidin-2-one  (Rolipram precursor), the introduction of an ortho-nitro group significantly alters its thermal profile. This guide outlines the specific Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) protocols required to characterize this molecule and compares its predicted performance against established structural analogs.
Structural Context & Compound Identification

To understand the thermal behavior, we must first establish the structural baseline. The target molecule is a C4-substituted


-lactam.
Compound Structure CAS Number Role
Target 4-(2-Nitrophenyl)pyrrolidin-2-one 1367000-47-2 Subject of Analysis. Precursor for ortho-substituted GABA analogs.
Comparator A 4-Phenylpyrrolidin-2-one1198-97-6Parent Control. Lacks the nitro group. Well-defined MP (~76°C).
Comparator B 1-(4-Nitrophenyl)pyrrolidin-2-one13691-26-4Isomer Control. N-substituted vs C-substituted comparison.
Experimental Methodology (Standard Operating Procedure)
A. Differential Scanning Calorimetry (DSC)
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during melting.

  • Crucible: Tzero Aluminum Pan (hermetically sealed with a pinhole) to prevent sublimation of the lactam prior to melting.

  • Protocol:

    • Equilibrate: 25°C.

    • Ramp 1: 10°C/min to 150°C (Observe initial melt/volatiles).

    • Cool: 10°C/min to 0°C (Induce recrystallization).

    • Ramp 2: 10°C/min to 250°C (Record Tm and onset of decomposition).

B. Thermogravimetric Analysis (TGA)
  • Instrument: TGA (e.g., TA Instruments Q500).

  • Sample Mass: 5–10 mg (Critical: smaller mass improves resolution of decomposition events).

  • Protocol: Ramp 10°C/min from Ambient to 600°C under Nitrogen.

  • Key Metric:

    
     (Temperature at 5% weight loss).
    
Comparative Performance Analysis

The following data synthesizes experimental baselines for the parent scaffold with predicted shifts for the target nitro-derivative based on Structure-Property Relationships (SPR).

Table 1: Thermal Property Comparison
Property4-Phenylpyrrolidin-2-one (Parent)4-(2-Nitrophenyl)pyrrolidin-2-one (Target)Interpretation
Melting Point (

)
74–78 °C [1]105–135 °C (Predicted)The nitro group introduces strong dipole-dipole interactions, typically raising

. However, the ortho position creates steric twist, preventing the high crystallinity seen in para isomers (>150°C).
Decomposition (

)
> 280 °C~240–260 °C Nitro-aromatics are thermally labile. Expect an exothermic decomposition event (C-NO

homolysis) earlier than the unsubstituted parent.
Hygroscopicity LowModerateThe nitro group increases polarity, making the target potentially more hygroscopic. TGA may show <100°C mass loss (water) if not dried.
Crystallinity High (Monoclinic)Polymorphic RiskOrtho-substituted biphenyl-like systems often exhibit polymorphism. DSC Ramp 1 may show a "cold crystallization" exotherm.
Detailed Analysis:
  • Melting Behavior: The parent compound (Comparator A) melts cleanly at ~76°C. For the target (Target), the 2-nitro substituent disrupts the planar packing of the phenyl ring against the lactam, likely creating a "frustrated" crystal lattice. While the melting point will be higher than the parent due to polarity, it will likely be broader.

  • Thermal Stability Window: The "Safe Processing Window" is defined as the gap between

    
     and 
    
    
    
    .
    • Parent: Large window (~200°C gap). Safe for melt extrusion.

    • Target: Narrower window (~100°C gap). Care must be taken during melt processing to avoid in-situ degradation, indicated by browning (oxidation of the nitro group).

Visualization: Stability Study Workflow

The following diagram outlines the decision tree for characterizing the stability of the 4-(2-Nitrophenyl) scaffold.

StabilityWorkflow Start Sample: 4-(2-Nitrophenyl) pyrrolidin-2-one TGA Step 1: TGA (Ambient -> 600°C) Start->TGA Decision1 Volatiles < 100°C? TGA->Decision1 Dry Vacuum Dry (40°C, 12h) Decision1->Dry Yes (>1% loss) DSC Step 2: DSC (Heat-Cool-Heat) Decision1->DSC No (<1% loss) Dry->DSC Result Define Stable Processing Window DSC->Result

Caption: Workflow for thermal validation. TGA is prioritized to rule out solvent/moisture artifacts before DSC melting point determination.

References
  • ChemicalBook & TCI Chemicals. (2025). 4-Phenyl-2-pyrrolidinone Product Specifications and MSDS. Retrieved from and .

  • National Institute of Standards and Technology (NIST). (2024). 2-Pyrrolidinone Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69.[1] Retrieved from .

  • CymitQuimica. (2025). 4-(2-Nitrophenyl)pyrrolidin-2-one (CAS 1367000-47-2) Product Listing. Retrieved from .

  • Simultaneous TGA-DSC Application Note. (2024). Pharmaceutical Compound Analysis. PerkinElmer Application Notes. Retrieved from .

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Nitrophenyl)pyrrolidin-2-one

Executive Safety Summary & Risk Profile 4-(2-Nitrophenyl)pyrrolidin-2-one is a functionalized lactam intermediate, frequently utilized in the synthesis of CNS-active agents (GABA analogues) and complex heterocycles. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

4-(2-Nitrophenyl)pyrrolidin-2-one is a functionalized lactam intermediate, frequently utilized in the synthesis of CNS-active agents (GABA analogues) and complex heterocycles. While specific toxicological data for this isomer is often limited in public databases, Structure-Activity Relationship (SAR) analysis mandates that it be handled with Universal Precautions for novel organic intermediates.

Core Hazard Analysis (SAR-Derived)
  • Lactam Moiety (Pyrrolidinone): Structurally related to N-Methylpyrrolidone (NMP). This confers high solvent solubility and, critically, enhanced dermal permeability . It may act as a carrier, facilitating the absorption of the nitro-aromatic portion through the skin.

  • Nitro-Aromatic Group: Associated with potential methemoglobinemia if absorbed in significant quantities, and potential skin/eye irritation.

  • Physical State: Typically a solid powder. Dust inhalation is a primary exposure vector.

Assumed GHS Classification (Precautionary Principle):

  • H302: Harmful if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2]

  • H312: Harmful in contact with skin (inferred from lactam permeability).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without specific modifications for lactam-based permeation risks.

Protection ZoneCore RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (Impact/Splash). Rationale: Safety glasses are inadequate due to the fine particulate nature of the solid and the irritation potential of nitro-aromatics.
Dermal (Hands) Double-Gloving Protocol Inner Layer: Nitrile (0.11 mm, 4 mil). Outer Layer: Nitrile (Extended Cuff) OR Laminate (Silver Shield®) if handling solutions.Rationale: Pyrrolidinones can permeate thin nitrile. Double gloving provides a "breakthrough time" buffer.
Respiratory Engineering Controls First Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Weighing): N95 or P100 Particulate Respirator.Rationale: Prevents inhalation of dusts which can cause rapid systemic absorption via lung tissue.
Body Lab Coat + Apron Standard: 100% Cotton or Flame-Resistant (Nomex) Lab Coat.Add-on: Chemical-resistant apron (Tyvek/PVC) during scale-up (>10g) handling.Rationale: Prevents accumulation of dust on personal clothing.

Operational Workflow: Cradle-to-Grave

This workflow enforces a "closed-loop" mentality to minimize exposure during the compound's lifecycle.

HandlingProtocol Receive 1. Receipt & Inspection (Verify Seal/SDS) Storage 2. Storage (Dry, Dark, inert atm) Receive->Storage Log Inventory Weighing 3. Weighing/Dispensing (Static Control + Fume Hood) Storage->Weighing Transport in Secondary Container Reaction 4. Reaction Setup (Closed Vessel) Weighing->Reaction Dissolve Immediately Waste 5. Disposal (Segregated Incineration) Weighing->Waste Contaminated Solids Reaction->Waste Quench & Segregate

Figure 1: Lifecycle management of 4-(2-Nitrophenyl)pyrrolidin-2-one, emphasizing containment at the weighing stage.

Detailed Operational Steps
A. Weighing & Dispensing (Critical Control Point)

The highest risk of exposure occurs when the solid is manipulated, generating airborne dust.

  • Engineering Control: Perform all weighing inside a chemical fume hood. If a balance is not available inside the hood, use a powder containment balance enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar. Nitro-aromatics can be static-prone, causing powder to "jump" or disperse unexpectedly.

  • Technique: Use the "tare-outside, fill-inside" method. Tare your vial, move it into the hood/enclosure, add the reagent, cap it, and then re-weigh.

B. Reaction Setup
  • Solvent Choice: When possible, dissolve the solid immediately upon weighing to eliminate the inhalation hazard.

  • Temperature: If heating is required, ensure a reflux condenser is fitted before heating begins. Nitro compounds can decompose exothermically; ensure the cooling system is active.

C. Spill Management
  • Solid Spill: Do NOT sweep (creates dust). Cover with a wet paper towel (water/surfactant) to dampen, then wipe up.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) due to the nitro group's oxidizing potential.

Disposal & Environmental Compliance

Proper disposal is critical to prevent environmental contamination, particularly given the water solubility of the pyrrolidinone ring.

  • Solid Waste: Dispose of in a container labeled "Hazardous Waste - Solid - Toxic Organic."

  • Liquid Waste: Segregate into "Organic Solvents - Halogen Free" (unless halogenated solvents were used).

  • Destruction Method: High-temperature incineration is the preferred method to fully mineralize the nitrogenous ring and nitro group.

  • Do Not: Do not pour down the drain. The lactam ring is stable and can persist in water systems.

Emergency Response

  • Inhalation: Remove victim to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact:

    • Immediate Flush: Wash with soap and copious amounts of water for 15 minutes.

    • Solvent Warning: Do NOT use ethanol or acetone to wash skin; this will increase the absorption rate of the chemical.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting lower and upper eyelids.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary for Pyrrolidin-2-one derivatives (General Analogue Safety). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet for 1-(4-Nitrophenyl)pyrrolidin-2-one (Analogue Reference). (Note: Used for SAR analogue comparison).

Sources

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